N-Phenylglycine Isopentyl Ester
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Overview
Description
“N-Phenylglycine Isopentyl Ester” is a derivative of N-Phenylglycine . N-Phenylglycine is an organic compound with the formula C6H5NHCH2CO2H . It is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl .
Synthesis Analysis
N-Phenylglycine is prepared by the Strecker reaction involving the reaction of formaldehyde, hydrogen cyanide, and aniline . The resulting amino nitrile is hydrolyzed to give the carboxylic acid . N-Phenylglycine Isopentyl Ester can be obtained from N-Phenylglycine .
Chemical Reactions Analysis
Esters, including N-Phenylglycine Isopentyl Ester, are usually prepared from carboxylic acids . Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion . In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
properties
CAS RN |
100618-40-4 |
---|---|
Product Name |
N-Phenylglycine Isopentyl Ester |
Molecular Formula |
C₁₃H₁₉NO₂ |
Molecular Weight |
221.3 |
synonyms |
3-Methylbutyl 2-(Phenylamino)acetate |
Origin of Product |
United States |
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